COX-2 Inhibition: Intermediate Potency Uniquely Suited for Probe Applications
The compound inhibits human recombinant COX-2 with an IC50 of 1,800 nM [1]. This potency is significantly lower than potent clinical NSAIDs like celecoxib (IC50 ≈ 40 nM), but substantially higher than simple phenoxyacetyl-piperazine derivatives such as 1-(phenoxyacetyl)-4-(2-thienylsulfonyl)piperazine, which shows an EC50 > 300,000 nM against the kinase GSK3beta [2]. This intermediate potency makes it an ideal tool compound for studying partial COX-2 inhibition without completely ablating prostaglandin synthesis.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1,800 nM |
| Comparator Or Baseline | Celecoxib: ~40 nM; 1-(phenoxyacetyl)-4-(2-thienylsulfonyl)piperazine: >300,000 nM (GSK3beta, illustrative of weak target engagement) |
| Quantified Difference | ~45-fold less potent than celecoxib; >166-fold more potent than the inactive piperazine analog on its respective target |
| Conditions | Inhibition of human recombinant COX-2 pre-treated for 1 hr before 10-acetyl-3,7-dihydroxyphenoxazin substrate addition |
Why This Matters
Researchers seeking to modulate, rather than completely suppress, COX-2 activity in cellular models can use this compound to achieve graded inhibition, avoiding the confounding pleiotropic effects of potent clinical NSAIDs.
- [1] BindingDB BDBM50026648; IC50: 1,800 nM for human COX-2. Assay: Inhibition of human recombinant COX2 pre-treated for 1 hr before 10-acetyl-3,7-dihydroxyphenoxazin substrate addition. View Source
- [2] BindingDB BDBM38835; EC50 > 300,000 nM for GSK3beta, demonstrating the inactivity of a closely related phenoxyacetyl-piperazine. View Source
